molecular formula C7H7NO2 B1176443 Pyrrhocoris defensin CAS No. 156680-11-4

Pyrrhocoris defensin

Cat. No.: B1176443
CAS No.: 156680-11-4
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Description

Overview of Antimicrobial Peptides (AMPs) in Insect Innate Immunity

Antimicrobial peptides (AMPs) are essential components of the innate immune system in insects, serving as a primary defense against a wide range of pathogens antibodies-online.comsfu.canih.govnih.gov. Insects exhibit remarkable resistance to bacterial infections, a trait significantly attributed to their highly effective innate immune responses antibodies-online.comnih.gov. These responses involve the rapid synthesis and secretion of potent antibacterial peptides into the hemolymph upon bacterial challenge nih.govfrontiersin.org. Insect AMPs are typically cationic and relatively small, generally comprising fewer than 100 amino acids antibodies-online.com. Their antimicrobial action often involves disrupting microbial membranes through various proposed mechanisms, such as the barrel-stave, toroidal-pore, carpet, and disordered toroidal-pore models antibodies-online.com. The effectiveness of AMPs is influenced by factors including their positive charge, hydrophobic properties, and secondary structure antibodies-online.com. Diverse structural families of insect AMPs have been identified, including defensins, cecropins, drosocins, attacins, diptericins, ponericins, metchnikowins, and melittin (B549807) antibodies-online.com. These peptides can exhibit broad-spectrum activity against bacteria, fungi, viruses, and parasites sfu.caresearchgate.net. The expression of AMP genes in insects is primarily regulated by two major signaling pathways, Toll and Immune deficiency (Imd), which are activated in response to different types of bacterial peptidoglycans sfu.ca.

Historical Context of Defensin (B1577277) Discovery in Insects

The concept of defensins originated with their discovery in mammalian neutrophils uniprot.org. Building upon this, the first insect peptides to be classified as defensins were identified in the flesh fly Phormia terranovae in 1989 uniprot.orgresearchgate.net. This classification was based on their structural similarities to mammalian defensins uniprot.org. These initial insect defensins were found to possess activity primarily against Gram-positive bacteria uniprot.orgresearchgate.net. Prior to this, similar antibacterial peptides had also been noted in Sarcophaga peregrina researchgate.net. The broader field of insect AMP research began earlier with the discovery of cecropin (B1577577) in the giant silk moth Hyalophora cecropia, marking the identification of the first insect AMP sfu.cauniprot.orgresearchgate.net.

Discovery and Initial Characterization of Pyrrhocoris Defensin

This compound was discovered and initially characterized from the immune hemolymph of the sap-sucking bug Pyrrhocoris apterus frontiersin.org. This significant finding was reported in 1994 frontiersin.org. The peptide was isolated from the immune blood of P. apterus and characterized as a cysteine-rich peptide composed of 43 amino acid residues frontiersin.org. Initial studies indicated its activity against Gram-positive bacteria frontiersin.org. The discovery and characterization involved techniques such as isolation from immune hemolymph and analysis using methods like HPLC and mass spectrometry frontiersin.org. This work identified this compound as a novel member of the growing family of insect defensins frontiersin.org.

Classification of this compound within the Insect Defensin Family

Insect defensins constitute a family of peptides characterized by their richness in cysteine residues researchgate.netuniprot.org. A defining feature of these peptides is the presence of a conserved pattern of six cysteine residues that form three intramolecular disulfide bonds, which are crucial for their structural stability and function researchgate.netuniprot.org. A typical motif observed in insect defensins is C-x(5-16)-C-x(3)-C-x(9-11)-C-x(4-7)-C-x(1)-C. Structurally, insect defensins often adopt a cysteine-stabilized αβ motif (CSαβ), which consists of an α-helix and antiparallel β-sheets stabilized by the disulfide bridges researchgate.net. This compound, being a 43-residue cysteine-rich peptide, aligns with these characteristics and was classified as a new member of the insect defensin family upon its discovery frontiersin.org. Its structure, including the arrangement of disulfide bonds and the presence of the CSαβ motif, is consistent with that of other insect defensins researchgate.net. Phylogenetic analyses further support its placement within the broader insect defensin family.

Significance of this compound as a Model Insect Defensin

The study of this compound holds particular significance due to the evolutionary position of its source organism, Pyrrhocoris apterus. As a representative species of the order Hemiptera, P. apterus belongs to a group that predated the Endoptergotes by a considerable evolutionary period frontiersin.org. The identification of inducible antibacterial molecules, including defensin, in P. apterus provided crucial insights into the evolutionary history and development of insect immune systems, especially in more ancient insect lineages frontiersin.org. The characterization of this compound contributes to a broader understanding of the diversity and evolution of insect defensins across various insect orders frontiersin.orgresearchgate.net. Furthermore, detailed studies into its structure and antimicrobial activity enhance the collective knowledge regarding insect defensins and their potential as templates for the development of novel antimicrobial agents researchgate.net.

Compound Information

Properties

CAS No.

156680-11-4

Molecular Formula

C7H7NO2

Synonyms

Pyrrhocoris defensin

Origin of Product

United States

Molecular and Structural Elucidation of Pyrrhocoris Defensin

Primary Amino Acid Sequence Analysis of Pyrrhocoris Defensin (B1577277)

Pyrrhocoris defensin is characterized by a unique amino acid sequence. ontosight.ai It is a relatively small peptide, typically consisting of around 43 amino acid residues. uniprot.orgnih.govvulcanchem.com The precise sequence dictates its three-dimensional structure and biological activity.

Identification of Conserved Cysteine Residues in this compound

A defining feature of this compound, like other insect defensins, is the presence of conserved cysteine residues. ontosight.aifrontiersin.orgmdpi.com These cysteine residues are critical for forming intramolecular disulfide bonds, which stabilize the peptide's structure. ontosight.aismolecule.com Insect defensins typically contain six conserved cysteine residues that form three disulfide bonds. frontiersin.orgmdpi.com In this compound, these disulfide bonds are located at specific positions, contributing to its compact, globular shape. ontosight.aiuniprot.org For example, disulfide bonds have been identified between positions 3 and 34, 20 and 39, and 24 and 41 in the Pyrrhocoris apterus defensin uniprot.org.

Overall Cationic Nature and Charge Distribution of this compound

This compound is typically a cationic peptide, meaning it carries a net positive charge at physiological pH. frontiersin.orgmdpi.com This cationic nature is a common characteristic among antimicrobial peptides and is crucial for their interaction with the negatively charged membranes of bacteria. semanticscholar.orgmeihonglab.com The positive charges are primarily contributed by basic amino acid residues such as lysine (B10760008) and arginine, which are distributed across the peptide's surface. semanticscholar.org This non-uniform distribution of positive charge facilitates the initial electrostatic attraction and binding to the microbial cell membrane. smolecule.commeihonglab.com Insect defensins generally have reported charges varying between -5 and +8, with a significant portion having a net charge of +3 or +4. frontiersin.org this compound, for instance, has been reported to contain five positive charges. mdpi.com

Secondary Structural Elements of this compound

The secondary structure of this compound is characterized by a specific folding pattern stabilized by disulfide bonds, forming what is known as a cysteine-stabilized αβ (CSαβ) motif. smolecule.comvulcanchem.comfrontiersin.org This motif is a hallmark of many insect defensins and is essential for their structural integrity and function. frontiersin.orgmdpi.com

Presence and Configuration of Beta-Sheet Structures

In addition to alpha-helices, this compound also possesses beta-sheet structures. smolecule.comfrontiersin.org These are typically antiparallel beta-sheets. phoenixbiotech.net The beta-sheets, along with the alpha-helix, form the core of the CSαβ motif. frontiersin.orgmdpi.com Two disulfide bonds connect the C-terminal beta-sheet to the alpha-helix, while a third disulfide bond links the N-terminal loop to the second beta-sheet. vulcanchem.comfrontiersin.org This arrangement of secondary structural elements and disulfide bonds creates a stable and compact structure crucial for the peptide's biological activity. frontiersin.orgmdpi.com

FeatureDescription
Amino Acid LengthApproximately 43 residues
Conserved Cysteine ResiduesSix
Disulfide BondsThree (e.g., 3-34, 20-39, 24-41)
Typical N-terminus-AT-
Typical C-terminus-R-
Overall ChargeCationic (e.g., +5)
Structural MotifCysteine-stabilized αβ (CSαβ)
Secondary Structures PresentAlpha-helix, Beta-sheets (antiparallel)

Tertiary Structure and Disulfide Bond Network in this compound

The tertiary structure of this compound, characteristic of many insect defensins, is defined by a specific folding pattern that includes alpha-helical and beta-sheet elements. This structure is critically maintained by intramolecular disulfide bonds. nih.govnih.govnih.govresearchgate.neteje.cz

Formation and Connectivity of Intramolecular Disulfide Bonds

This compound contains six conserved cysteine residues. These cysteine residues form three intramolecular disulfide bonds, which are essential for the peptide's structural integrity. nih.goveje.cz The typical disulfide bond connectivity observed in many insect defensins is Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6. nih.gov For the defensin from Pyrrhocoris apterus (UniProt accession P37364), specific research indicates the disulfide bonds are formed between cysteine residues at positions 3↔34, 20↔39, and 24↔41. These covalent linkages constrain the peptide chain, rigidifying the structure and contributing significantly to its stability.

Elucidation of the Cysteine-Stabilized αβ (CSαβ) Motif in this compound

A hallmark of this compound and other insect defensins is the presence of the cysteine-stabilized αβ (CSαβ) motif. nih.govnih.govresearchgate.neteje.cz This specific structural topology consists of an alpha helix and an antiparallel beta sheet. nih.govnih.govresearchgate.neteje.cz The CSαβ motif is formed and stabilized by the disulfide bond network. Specifically, two of the disulfide bonds connect the C-terminal beta sheet to the alpha helix, while the third disulfide bond links the N-terminal loop to the second beta sheet. nih.govresearchgate.neteje.cz This arrangement creates a compact and stable globular structure.

Role of Disulfide Bonds in this compound Structural Stability

The intramolecular disulfide bonds are paramount to the structural stability of this compound. They lock the peptide into its defined three-dimensional conformation, which is crucial for its biological function. nih.govnih.gov The presence of these disulfide bridges allows the peptide to maintain its structure under physiological conditions and potentially withstand enzymatic degradation, contributing to its efficacy as an antimicrobial agent. nih.gov Studies on defensins highlight that disulfide bonds are required for stabilizing the peptide tertiary structure and are necessary for defensin activity.

Structure-Activity Relationship Studies of this compound

Structure-activity relationship (SAR) studies aim to understand how the specific structural features of this compound relate to its antimicrobial efficacy. These studies reveal the importance of both global structural motifs and individual amino acid residues.

Correlation Between Specific Structural Motifs and Antimicrobial Efficacy

The unique structural topology, particularly the cysteine-stabilized αβ motif, is crucial for the biological activity of this compound. nih.gov The stable conformation provided by the alpha helix and beta sheet is considered a functional structure necessary for antibacterial activities. nih.gov The peptide's ability to interact effectively with microbial membranes is influenced by its structural dynamics upon binding. nih.gov The distribution of positive charges on the peptide surface, conferred by basic amino acids, is also a key factor in the initial electrostatic interaction with the negatively charged molecules on bacterial cell surfaces. nih.goveje.cz

Biological Activity and Antimicrobial Spectrum of Pyrrhocoris Defensin

Antibacterial Activity of Pyrrhocoris Defensin (B1577277) Against Gram-Positive Bacteria

Pyrrhocoris defensin exhibits potent bactericidal or bacteriostatic effects against a range of Gram-positive bacteria. This targeted efficacy underscores its potential as a lead compound for the development of new antibiotics aimed at this class of pathogens.

Research has quantified the activity of this compound against several medically and environmentally relevant Gram-positive bacterial strains. The minimal inhibitory concentration (MIC), a standard measure of antimicrobial effectiveness, has been determined for a selection of these bacteria. A lower MIC value indicates greater potency.

The defensin has shown marked activity against species such as Micrococcus luteus and Bacillus megaterium, with MIC values below 2.5 µM. nih.gov It is also effective against pathogenic strains like Staphylococcus aureus and Staphylococcus saprophyticus. nih.gov Moderate activity has been observed against Pediococcus acidilactici and Bacillus subtilis QB935. nih.gov

Minimal Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria
Bacterial StrainMinimal Inhibitory Concentration (MIC) in µM
Micrococcus luteus<2.5
Bacillus megaterium<2.5
Arthrobacter viridans<2.5
Staphylococcus aureus<2.5
Staphylococcus saprophyticus<2.5
Pediococcus acidilactici10-20
Bacillus subtilis QB93510-20

When compared to other insect defensins, this compound demonstrates a comparable potency against Gram-positive bacteria. For instance, defensins from other insects also exhibit MICs in the low micromolar range against similar bacterial strains. This places this compound within the typical efficacy range for this class of antimicrobial peptides. The specific activity can, however, vary depending on the target bacterial species and the unique structural features of the defensin molecule.

Antimicrobial Profile of this compound Against Gram-Negative Bacteria

The activity of this compound against Gram-negative bacteria is notably limited. This differential activity is a key characteristic of many defensins and is attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria.

Studies have shown that this compound is largely inactive against a variety of Gram-negative bacteria under standard laboratory testing conditions. nih.gov However, a significant exception is its activity against the D22 strain of Escherichia coli. nih.govuniprot.org This particular strain possesses a shortened lipopolysaccharide (LPS) layer, which is a major component of the outer membrane of Gram-negative bacteria.

Activity of this compound Against Selected Gram-Negative Bacteria
Bacterial StrainActivity
Escherichia coli (various strains)Inactive
Escherichia coli D22 (LPS-deficient)Active
Pseudomonas aeruginosaInactive
Enterobacter cloacaeInactive

The primary factor dictating the limited activity of this compound against most Gram-negative bacteria is the presence of the outer membrane. This membrane, rich in lipopolysaccharides, acts as a formidable barrier, preventing the defensin from reaching its target site, which is typically the cytoplasmic membrane. The positive charge of defensins is believed to facilitate their interaction with the negatively charged components of bacterial membranes. In Gram-positive bacteria, the peptidoglycan layer is more accessible. In contrast, the outer membrane of Gram-negative bacteria effectively shields the peptidoglycan and the inner membrane.

The activity of this compound against the E. coli D22 strain, which has a defective LPS layer, strongly supports this hypothesis. The compromised outer membrane of this strain likely allows the defensin to penetrate and exert its antimicrobial effect. This highlights the crucial role of the intact LPS in conferring resistance to this compound in Gram-negative bacteria.

Investigation of this compound Against Other Microorganisms

Currently, there is a lack of specific research data on the activity of this compound against microorganisms other than bacteria, such as fungi and yeasts. While some insect defensins have been shown to possess antifungal properties, the antifungal spectrum of this compound remains to be elucidated. nih.govnih.gov Further investigations are required to determine if this peptide has a broader antimicrobial profile beyond its established antibacterial effects.

Potential Antifungal Activity

Direct and detailed research specifically investigating the antifungal activity of this compound is limited. While its primary characterized role is antibacterial, the broader family of insect defensins has demonstrated varied effects against fungal pathogens. nih.gov Generally, insect defensins are considered more effective against bacteria than fungi. nih.gov

Some plant defensins, which share structural similarities with their insect counterparts, have shown significant antifungal properties by interacting with fungal cell membranes and inhibiting their growth. nih.govnih.govmdpi.com For instance, defensins from radish (Raphanus sativus) and Medicago species have been studied for their ability to combat various fungal species. mdpi.com However, it is crucial to note that such activity is not universal across all defensins, and the specific efficacy of this compound against fungi has not been established in the available scientific literature.

Further research is required to determine if this compound possesses any clinically or biologically relevant antifungal properties. Such studies would need to assess its activity against a range of fungal species and elucidate its mechanism of action.

Exploration of Antiviral or Antiparasitic Effects

Currently, there is a significant gap in the scientific literature regarding the specific antiviral or antiparasitic effects of this compound. While the broader class of defensins, including those from humans and other animals, has been shown to exhibit antiviral and antiparasitic activities, these properties have not been specifically documented for the defensin from Pyrrhocoris apterus. nih.govresearchgate.netnih.govnih.govnih.gov

For example, some human defensins can inhibit viral replication by interacting with viral envelopes or host cell receptors. nih.govnih.gov Similarly, certain insect defensins have been investigated for their potential role in combating parasitic infections, such as malaria, by affecting parasite development within the insect vector. nih.gov One study noted that drosomycin, a defensin from Drosophila melanogaster, showed inhibitory effects on the development of Plasmodium berghei ookinetes. nih.gov

These examples from other defensins highlight the potential for this class of peptides to have a broad range of activities beyond their antibacterial functions. However, without direct experimental evidence, any antiviral or antiparasitic capabilities of this compound remain speculative. Future research, including in vitro and in vivo studies, would be necessary to explore these potential effects.

Mechanism of Antimicrobial Action of Pyrrhocoris Defensin

Interactions of Pyrrhocoris Defensin (B1577277) with Microbial Membranes

The microbial membrane serves as the primary target for Pyrrhocoris defensin's antimicrobial action. mdpi.commdpi.com The peptide interacts directly with the lipid bilayer of bacterial cells. smolecule.com This interaction is significantly influenced by the peptide's charge distribution and its hydrophobic properties. smolecule.com

Membrane Binding and Specificity Towards Bacterial Lipids

This compound exhibits specific binding to microbial membranes. smolecule.com The cationic nature of the peptide facilitates a preferential binding affinity to the anionic phospholipids (B1166683) that are abundant in bacterial cell membranes. mdpi.comcu.edu.egopenbiochemistryjournal.com Bacterial cytoplasmic membranes are rich in phospholipids such as phosphatidylglycerol and cardiolipin, which possess predominantly anionic headgroups. mdpi.com These negatively charged moieties create a strong electrostatic attraction for cationic AMPs like this compound, driving their targeted interaction with bacterial membranes. mdpi.com Initial electrostatic interactions with components of the bacterial cell wall can also play a critical role in the peptide's efficacy. plos.org

Induction of Membrane Permeabilization and Pore Formation by this compound

A key mechanism by which this compound exerts its effect is the induction of membrane permeabilization and pore formation. ontosight.aismolecule.com Following binding to the membrane, the peptide disrupts the membrane's integrity through the formation of pores or by altering its permeability. ontosight.aismolecule.com This process leads to the efflux of essential ions and nutrients from the bacterial cell, which is detrimental to cell survival. smolecule.commdpi.com Insect defensins, including this compound, can cause bacterial death through a membranolytic mechanism involving pore formation or by interacting with phospholipids to induce microheterogeneity within the lipid membrane. nih.gov The formation of these pores and subsequent cell death can occur once the peptide reaches certain threshold concentrations. nih.gov Various models have been proposed to describe the mechanisms of pore formation by AMPs, including the barrel-stave, toroidal pore, and carpet models. mdpi.comnih.gov

Role of this compound in Disruption of Bacterial Membrane Integrity

The primary function of this compound in its antimicrobial action is the disruption of microbial membrane integrity, ultimately leading to the death of the microorganism. ontosight.ai The binding of the peptide to the membrane, followed by pore formation, directly compromises the structural integrity of the bacterial membrane. ontosight.ai This interaction and subsequent membrane destabilization can result in cell lysis or the inhibition of vital cellular processes. smolecule.com The disruption of the membrane leads to the leakage of essential intracellular components, such as ions and nutrients, contributing to bacterial cell death. smolecule.commdpi.com Membrane-associated mechanisms can also trigger a cascade of negative effects on bacterial homeostasis, including the disturbance of ion gradients, loss of metabolites, phospholipid flip-flop, membrane depolarization, and loss of membrane symmetry. mdpi.com

Proposed Molecular and Cellular Interactions of this compound

While the primary and well-established mechanism of this compound involves the disruption of the bacterial membrane, AMPs can act through both membranolytic and potentially non-membranolytic pathways. nih.govresearchgate.net

Cellular Localization of this compound within Target Microorganisms

Based on the current understanding derived from available research, the primary site of action for this compound appears to be the bacterial cell membrane. The peptide binds to the membrane and exerts its effects externally or within the membrane structure itself through pore formation and disruption. ontosight.aismolecule.commdpi.com While some antimicrobial peptides are known to penetrate the bacterial cell membrane and target intracellular components, the provided research primarily emphasizes the membrane-centric mechanism for this compound. mdpi.comresearchgate.net

Potential Interference with Essential Bacterial Physiological Processes (Membrane-related)

The disruption of the bacterial membrane by this compound directly interferes with essential bacterial physiological processes that rely on a stable and intact membrane. The induction of membrane permeabilization and pore formation leads to the uncontrolled efflux of vital ions and nutrients, disrupting the cell's internal environment and metabolic functions. smolecule.commdpi.com This loss of essential components and the disturbance of the ion gradient are critical factors in leading to bacterial cell death. mdpi.com Furthermore, the general disruption of membrane integrity can inhibit various cellular processes that are localized to or dependent on the membrane, such as transport mechanisms and energy production pathways. smolecule.com

Gene Expression and Regulation of Pyrrhocoris Defensin

Inducible Gene Expression of Pyrrhocoris Defensin (B1577277) in Response to Immune Challenge

Insect defensins, including those found in hemipteran species like Pyrrhocoris apterus, are known for their inducible expression in response to immune challenges, particularly bacterial infection. This inducible nature allows the insect to conserve resources and mount an immune response specifically when threatened by pathogens.

Transcriptional Upregulation upon Bacterial Infection

A hallmark of the insect immune response is the rapid and transient synthesis of antimicrobial peptides like defensins following bacterial infection nih.gov. This synthesis primarily occurs in the fat body, an organ analogous to the vertebrate liver, and the peptides are subsequently released into the hemolymph. The upregulation of defensin gene expression upon bacterial challenge is a well-documented phenomenon in insect innate immunity. Research on Allomyrina dichotoma, a beetle, demonstrated that defensin expression levels peaked between 8 and 12 hours after injection with Escherichia coli. Similarly, studies on Coridius chinensis, another hemipteran insect, have shown a significant increase in defensin expression in adults following bacterial infection. This rapid transcriptional response is characteristic of genes encoding insect antimicrobial factors.

Characterization of Inducing Stimuli for Pyrrhocoris Defensin Expression

Bacterial infection serves as a primary stimulus for inducing the expression of this compound and other insect defensins nih.gov. Specific bacterial species have been utilized in experimental settings to trigger this immune response. For instance, challenges with Escherichia coli and Staphylococcus aureus have been shown to induce defensin gene expression in various insect species. In the beetle Allomyrina dichotoma, Escherichia coli proved to be a more effective inducer of defensin gene expression compared to Staphylococcus aureus in both fat body and hemocytes. The immune response in insects is generally triggered when foreign organisms breach physical barriers and enter the hemocoel.

Developmental and Tissue-Specific Expression Patterns of this compound

The expression of this compound is not uniform throughout the insect's life cycle or across all its tissues. Studies have indicated specific developmental stages and tissues where defensin transcripts are more abundant, highlighting the strategic deployment of this immune effector peptide.

Expression Dynamics Across Insect Life Stages

While specific detailed data on the expression dynamics of this compound across all life stages of Pyrrhocoris apterus is limited in the available information, studies on related hemipteran insects like Coridius chinensis provide insights into potential patterns. In C. chinensis, defensin gene expression was observed throughout various developmental stages, with elevated levels noted during the nymphal stage and in adult tissues. This suggests that defensin production is important at multiple points in the insect's development, likely correlating with periods of increased vulnerability to infection.

Localization of this compound Transcripts in Different Tissues

The fat body is consistently identified as a principal site for the synthesis of insect defensins, including those in hemipterans, with the peptides subsequently secreted into the hemolymph. Hemocytes, the circulating blood cells involved in cellular immunity, are also reported to express defensin genes. Research on other insect species has indicated defensin expression in additional tissues such as the midgut and salivary glands. In Coridius chinensis, higher levels of defensin expression were detected in the fat body and hemolymph when compared to other adult tissues examined. This tissue-specific expression pattern underscores the central role of the fat body and hemocytes in the systemic humoral immune response of insects.

Molecular Regulation of this compound Gene Expression

The precise molecular mechanisms governing the expression of this compound involve complex signaling pathways that are activated upon recognition of microbial presence. These pathways ultimately lead to the transcriptional activation of the defensin gene.

Insect antimicrobial peptide genes, including defensins, are often regulated by shared signal transduction pathways. The Imd pathway is a crucial signaling cascade in insects that plays a significant role in regulating the expression of antimicrobial peptides, particularly those effective against Gram-negative bacteria nih.gov. Evidence suggests that the Imd pathway is likely involved in the regulation of this compound expression. Studies have shown that the knockdown of Imd-like and Relish genes, key components of this pathway, significantly suppressed defensin expression in response to septic shock in one insect model nih.gov. This highlights the importance of the Imd pathway in mediating the immune-induced transcription of defensin genes. Like many antimicrobial peptides, defensins are synthesized as larger precursor molecules that undergo processing to yield the mature, active peptide. The molecular regulation involves the activation of transcription factors that bind to regulatory elements in the defensin gene promoter region, driving its transcription in response to appropriate stimuli.

Identification of Regulatory Elements in the this compound Gene Promoter

The precise regulatory elements within the promoter region of the Pyrrhocoris apterus defensin gene have not been extensively characterized in the available literature. However, studies on defensin genes in other insect species provide insights into the potential mechanisms of regulation. Promoter analysis is a common approach to identify cis-acting elements that bind transcription factors and control gene expression portlandpress.complos.orgnih.gov.

In other organisms, including insects, the regulation of defensin genes often involves conserved transcription factor binding sites. For instance, studies on mammalian beta-defensins have identified NF-κB and AP-1 sites as crucial regulatory elements in their promoters, mediating responses to microbial products nih.gov. These transcription factors are part of conserved immune signaling pathways found in insects. While direct evidence for Pyrrhocoris apterus is limited, the inducible nature of its defensin suggests the presence of similar responsive elements in its promoter.

Involvement of Conserved Insect Immune Signaling Pathways in this compound Regulation

The inducible expression of this compound strongly implicates the involvement of conserved insect immune signaling pathways. The primary pathways known to regulate AMP gene expression in insects are the Toll and Immune Deficiency (IMD) pathways uwo.caresearchgate.netufrgs.brplos.org. These pathways are activated by the recognition of specific microbial associated molecular patterns (MAMPs) by pattern recognition receptors (PRRs).

The Toll pathway is typically activated by molecules associated with Gram-positive bacteria and fungi, while the IMD pathway primarily responds to Gram-negative bacteria uwo.caufrgs.br. Activation of these pathways leads to the nuclear translocation of NF-κB-like transcription factors (Dorsal and Dif in the Toll pathway, and Relish in the IMD pathway), which then bind to regulatory elements in the promoters of AMP genes, including defensins, to initiate transcription uwo.caufrgs.br.

Although specific experimental data detailing the involvement of these pathways in regulating Pyrrhocoris apterus defensin is scarce, the inducible nature of this defensin upon microbial challenge portlandpress.com aligns with the known functions of the Toll and IMD pathways in other insects. Pyrrhocoris apterus has been studied in the context of conserved insect immune signaling, further supporting the likelihood that these pathways govern its defensin expression nih.gov.

Genomic Organization of the this compound Gene

Understanding the genomic organization of the this compound gene provides insights into its evolutionary history and potential regulatory mechanisms. The organization of defensin genes, including their exon-intron structure and copy number, can vary among species.

Comparative genomic analysis suggests that the gene organization of Pyrrhocoris apterus defensin is similar to that of defensin genes found in other arthropods portlandpress.com. These genes typically exhibit a relatively simple structure.

Exon-Intron Structure Analysis

Based on comparisons with characterized insect and arthropod defensin genes, the Pyrrhocoris apterus defensin gene is likely composed of two exons separated by a single intron portlandpress.com. This structure is common among invertebrate CSαβ defensins portlandpress.com.

In this typical organization, the first exon often encodes the 5'-untranslated region (UTR) and a portion of the signal peptide. The second exon then encodes the remainder of the signal peptide, the mature defensin peptide, and the 3'-UTR portlandpress.com. The intron separating these two exons generally follows the conserved GT-AG splice rule at its boundaries portlandpress.com. This structural arrangement is consistent with the synthesis of defensins as prepropeptides that undergo cleavage to yield the mature, active peptide nih.gov.

Gene Copy Number Variation of this compound

Evolutionary Biology and Phylogenetics of Pyrrhocoris Defensin

Phylogenetic Analysis of Pyrrhocoris Defensin (B1577277) within Insect Defensins

Phylogenetic studies have consistently placed Pyrrhocoris defensin within the broader family of insect defensins, highlighting its evolutionary relationships with similar peptides found in other insect species. These analyses typically utilize amino acid sequences to reconstruct evolutionary histories and understand the divergence of defensin genes.

Evolutionary Relationships with Defensins from Hemipteran Species

Pyrrhocoris apterus belongs to the order Hemiptera, a diverse group of insects. Phylogenetic analyses often show that defensins from hemipteran species cluster together, reflecting their shared evolutionary history. Studies including defensins from other hemipterans, such as Rhodnius prolixus and Coridius chinensis, demonstrate a close evolutionary relationship with this compound nih.govsfu.caplos.org. For instance, CcDef2 and CcDef3 from C. chinensis have been identified as having the closest homologues to defensin from Pyrrhocoris apterus (PaDef) during evolution nih.gov. This clustering suggests that defensins within the Hemiptera have evolved from common ancestral sequences, retaining certain shared characteristics while also undergoing diversification.

Comparative Phylogeny with Defensins Across Diverse Insect Orders

Based on phylogenetic analyses, the evolutionary relationships of this compound can be conceptually summarized as follows:

GroupRelationship to this compoundSupporting Evidence
Other Hemipteran DefensinsClosely related, often clusterPhylogenetic analyses including R. prolixus, C. chinensis nih.govsfu.caplos.org
Defensins from Endopterygotes (Diptera, Hymenoptera, Coleoptera, Lepidoptera)More distantly related, form separate cladesComparative phylogenetic analyses nih.govplos.orgnih.gov
Defensins from Ancient Orders (e.g., Odonata)Suggestive of a common ancestor genePresence across various orders nih.gov
Defensins from Chelicerates (Ticks, Scorpions)More distant, sometimes used as outgroupsPhylogenetic analyses frontiersin.orgplos.orgresearchgate.net

Sequence Conservation and Diversification of this compound Homologs

Like other insect defensins, this compound exhibits a balance between conserved structural elements essential for function and variable regions that may contribute to diversified activity.

Identification of Highly Conserved and Variable Regions

Insect defensins are characterized by a conserved pattern of six cysteine residues that form three intramolecular disulfide bonds, contributing to their stable, cysteine-stabilized αβ (CSαβ) motif structure researchgate.netfrontiersin.orgnih.govnih.govmdpi.com. This structural motif is crucial for their antimicrobial activity researchgate.netnih.gov. This compound, a 43-residue peptide, possesses this conserved pattern of six cysteine residues, with the same relative positions as defensin A from Phormia terranovae nih.govcirad.fr. While the cysteine framework is highly conserved, sequence variability is observed in the regions between the cysteine residues, known as intercysteine loops researchgate.netfrontiersin.org. The N-terminal loop, in particular, can show high sequence variability researchgate.netfrontiersin.org. Analysis of defensin precursor molecules reveals significant sequence diversity in the signal peptide and prodefensin regions, while the mature peptide regions tend to align well with other insect defensins plos.orgscispace.com.

Molecular Mechanisms Driving this compound Diversity

The diversification of insect defensins, including those in Pyrrhocoris apterus, is driven by several molecular mechanisms. Gene duplication is a significant factor, leading to the existence of multiple defensin homologs within a single genome plos.orgmdpi.com. Following duplication, these genes can undergo further divergence through processes such as amino acid substitutions, insertions, and deletions plos.orgfrontiersin.orgscispace.com. Selection pressure at the amino acid level is hypothesized to play a role in this diversification, potentially leading to altered functional properties frontiersin.org. The variable regions, particularly the loops, are often targets for these evolutionary changes, contributing to the diverse array of antimicrobial specificities observed among insect defensins frontiersin.orgresearchgate.net.

Evolutionary Implications of this compound in Insect Immunity

Adaptive Evolution of Antimicrobial Activity

The antimicrobial activity of defensins is a key aspect of their function, and this activity has undergone adaptive evolution. frontiersin.orgresearchgate.net While ancestral defensins may have had a more limited spectrum of activity, the diversification and expansion of defensin families in various lineages have been associated with an increased antimicrobial range. nih.govresearchgate.net Small sequence differences in defensins can lead to variations in their antibacterial spectrum. jst.go.jp The structural features of defensins, including their cysteine-stabilized αβ motif and disulfide bonds, are crucial for their stability and antimicrobial function, and these features have been conserved throughout evolution. nih.govfrontiersin.orgfrontiersin.org The positive charge of defensins, due to the presence of basic amino acids like arginine, is also important for their interaction with negatively charged microbial membranes. nih.govfrontiersin.org

Role in the Evolution of Insect-Microbe Interactions

Insect defensins are key effectors in the innate immune response to microbial challenge. plos.org They contribute to controlling pathogens by forming antimicrobial barriers. plos.org The interaction between insects and microbes, including pathogens and symbionts, has played a significant role in the evolution of insect immunity and the diversification of AMPs like defensins. frontiersin.org While some microbes can evade or modulate the insect immune response, the presence and activity of defensins are part of the host's strategy to manage these interactions. frontiersin.org The expression of defensin genes can be induced upon microbial infection, highlighting their direct involvement in the immune response. mdpi.complos.org

Comparative Evolution of this compound with Defensins from Other Eukaryotic Kingdoms

Defensins are a widespread family of antimicrobial peptides found across various eukaryotic kingdoms, including plants, fungi, and animals (invertebrates and vertebrates). frontiersin.orgnih.gov Despite their diverse sequences and structures, defensins generally share common features such as being small, cationic, and cysteine-rich, often forming disulfide bonds that contribute to their stability and function. frontiersin.orgfrontiersin.orgnih.gov

Insect defensins, like this compound, belong to the cis-defensin superfamily, characterized by a specific arrangement of disulfide bonds and a cysteine-stabilized α-helix and β-sheet motif (CSαβ). frontiersin.orgnih.gov This structural motif is also found in defensins from plants, mollusks, and arachnids. frontiersin.orgnih.govportlandpress.com In contrast, vertebrate defensins belong to the trans-defensin superfamily, which has an independent evolutionary origin and a different structural topology, although they also function as antimicrobial peptides. frontiersin.orgnih.gov

Advanced Research Methodologies and Future Directions in Pyrrhocoris Defensin Studies

Advanced Techniques for Pyrrhocoris Defensin (B1577277) Isolation and Purification

The isolation of Pyrrhocoris defensin from natural sources typically involves extracting it from the hemolymph or tissues of Pyrrhocoris apterus. Various purification techniques are then employed to obtain a pure sample of the peptide. Chromatography is a common method used in this process. smolecule.com For instance, reversed-phase HPLC on columns like Aquapore RP-300 has been utilized for the final purification of insect antibacterial peptides, including defensin family members. researchgate.net Sample preparation often involves steps like centrifugation and filtration to clarify the extract before chromatographic separation. researchgate.net Acidic conditions (pH < 4.0) are generally maintained during sample loading onto purification cartridges. researchgate.net

Recombinant Expression Systems for this compound Production

Recombinant DNA technology offers an alternative to natural extraction for producing this compound, allowing for potentially higher yields and easier modification. This involves cloning the gene encoding this compound into an expression vector and transforming it into a suitable host organism, such as Escherichia coli. smolecule.com Yeast expression systems are also utilized for producing recombinant defensin proteins from insects like Pyrrhocoris. antibodies-online.comantibodies-online.com Yeast systems are considered economical and efficient eukaryotic systems for both secretion and intracellular expression, capable of post-translational modifications like glycosylation, acylation, and phosphorylation, which can help ensure the native protein conformation. antibodies-online.com While mammalian cell systems can produce high-quality proteins very close to the natural form, they often have lower expression levels and higher costs. antibodies-online.com E. coli is another common host for recombinant expression of insect defensins, although the resulting protein may be found in inclusion bodies, requiring subsequent refolding and purification steps. mdpi.comnih.gov

High-Resolution Structural Determination of this compound

Determining the high-resolution three-dimensional structure of this compound is crucial for understanding its function and mechanism of action. Common techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. smolecule.com Insect defensins typically exhibit a cysteine-stabilized αβ motif, consisting of an alpha helix and antiparallel beta sheets, stabilized by three disulfide bonds. smolecule.comfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for determining the structure of proteins and peptides in solution, under conditions closer to their native environment compared to crystallography which requires crystals. uzh.chsaromics.com For structure determination by NMR, the protein or peptide must be stable and non-aggregating in solution. uzh.ch Two-dimensional (2D) and three-dimensional (3D) NMR spectra are measured to obtain information about spatial proximities of protons (Nuclear Overhauser Effect, NOE) and coupling constants, which are then used to calculate the 3D structure. uzh.chresearchgate.net Sequential assignment of resonances is a critical first step in NMR structure determination. uzh.ch Studies on insect defensin A (a related insect defensin) using 2D 1H NMR have provided detailed resonance assignments and supported the existence of an alpha-helix and an antiparallel beta-sheet, forming a cysteine-stabilized alpha beta (CSαβ) motif. researchgate.net NMR can typically determine the structure of proteins up to 30 kDa. saromics.com

X-ray Crystallography of this compound

X-ray crystallography determines the atomic and molecular structure of a crystal by measuring the diffraction pattern of X-rays passing through it. wikipedia.orgyale.edu This technique requires obtaining high-quality crystals of the protein or peptide. wikipedia.orgicr.ac.uk The diffraction data is then used to generate a 3D electron density map, from which the positions of atoms and their chemical bonds can be determined. wikipedia.org While X-ray crystallography is a primary method for atomic structure characterization, crystallizing membrane proteins or peptides that interact with membranes can be challenging. wikipedia.org Although general information on X-ray crystallography is available, specific detailed findings on the X-ray crystal structure of this compound were not readily found in the provided search results. However, X-ray crystallography has been used to determine the structure of other defensins, providing insights into the conserved structural features of this peptide family. theses.frsemanticscholar.org

Biophysical Characterization of this compound Interactions with Membranes

The mechanism of action of this compound involves interacting with microbial membranes, leading to membrane disruption or altered permeability. smolecule.com Biophysical techniques are essential for understanding these interactions at a detailed level, providing insights into how the peptide binds to and affects the lipid bilayer. nih.gov These studies often involve examining peptide action on model membranes. nih.gov

Liposome (B1194612) and Artificial Membrane Models

Liposomes and artificial membrane models are widely used to study the interaction of antimicrobial peptides like this compound with lipid bilayers in a controlled environment. psu.eduresearchgate.netresearchgate.net These models mimic the composition and properties of biological membranes. psu.edumdpi.com Studies using liposomes can assess peptide binding to the membrane, membrane permeabilization, and the effect of lipid composition on these interactions. psu.edunih.gov For example, changes in fluorescence can indicate peptide binding to liposomes. psu.edu The ability of defensins to bind to and permeabilize liposomes, particularly those enriched in negatively charged phospholipids (B1166683) like phosphatidic acid (PA) or cardiolipin, has been demonstrated for other defensins, highlighting the importance of electrostatic interactions with negatively charged bacterial membranes. psu.edunih.govup.ac.za Membrane perturbation studies using biomimetic lipid/polydiacetylene vesicles can show how deeply a peptide inserts into the membrane. psu.edu

Research findings on membrane interactions of defensins using liposome models have shown that the interaction is influenced by the peptide's charge distribution and hydrophobicity. smolecule.com The presence of charged and hydrophobic residues, their positions, and the peptide's secondary structure are crucial factors governing the interaction and antimicrobial mode of action. up.ac.za

Here is a summary of some research findings related to defensins and membrane interactions using model systems:

Technique UsedMembrane ModelKey FindingSource
Dansyl fluorescence/ChymotrypsinElectronegative LiposomesPeptide binding to membrane indicated by increased fluorescence. psu.edu
Fluorophore leakage assayElectronegative LiposomesLeakage induced by peptide binding, dependent on lipid charge/composition. psu.edu
Membrane perturbation studiesLipid/polydiacetylene vesiclesPeptide insertion into membrane, correlated with induced leakage. psu.edu
Liposome-binding assaysPA-enriched LiposomesBinding to phosphatidic acid demonstrated for a crocodile defensin. nih.gov
SYTOX green assayBacterial cellsMembrane permeabilization by defensin peptides. up.ac.za

PubChem CIDs

Advanced Spectroscopic Techniques for Membrane Permeabilization

Spectroscopic techniques play a vital role in investigating how this compound and other AMPs interact with and permeabilize microbial membranes. These techniques provide insights into the structural changes of the peptide and the membrane upon interaction, as well as the kinetics of membrane disruption.

Fluorescent dyes are commonly used to assess membrane permeabilization. For instance, the uptake of fluorescent dyes like 1-N-phenylnapthylamine (NPN) can indicate the permeabilization of the outer membrane of Gram-negative bacteria. An increase in NPN fluorescence signifies that the dye, normally excluded by the intact outer membrane, has entered the periplasmic space. mdpi.com Similarly, propidium (B1200493) iodide (PI), a membrane-impermeant dye, is used to assess cytoplasmic membrane integrity. Increased PI fluorescence inside the cell indicates that the cytoplasmic membrane has been compromised, allowing the dye to access the nucleus and intercalate with DNA. mdpi.comembrapa.br

Membrane potential-sensitive dyes, such as 3,3'-Dipropylthiadicarbocyanine iodide (diSC3(5)), are employed to evaluate the depolarization of the cytoplasmic membrane. An increase in diSC3(5) fluorescence suggests that the membrane potential has been disrupted. mdpi.com Studies using these techniques on other defensins and AMPs have shown concentration-dependent membrane permeabilization and depolarization, highlighting their lytic or disruptive effects on microbial membranes. mdpi.com While specific studies detailing the application of these exact techniques solely on this compound were not extensively found in the search results, these are standard advanced spectroscopic methods applied in the broader field of AMP-membrane interactions, including defensins.

Computational and Bioinformatics Approaches in this compound Research

Computational and bioinformatics methods are indispensable for understanding the structural characteristics, predicting the activity, and elucidating the mechanisms of this compound and its interactions.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are powerful tools used to study the dynamic behavior of peptides and their interactions with biological membranes at an atomic level. These simulations can provide insights into how this compound interacts with lipid bilayers, including its insertion, orientation, and potential pore formation. nih.govmdpi.comresearchgate.net

MD simulations can reveal subtle structural variations and the dynamics of the peptide-membrane interaction that may not be easily observed experimentally. nih.gov For instance, MD studies on other defensins have investigated the interaction of peptides with different lipid bilayers, the formation of peptide oligomers within the membrane, and the resulting membrane thinning or disruption. researchgate.net These simulations can help identify specific amino acids crucial for membrane interaction and disruption. nih.gov While direct MD simulation studies specifically focused on this compound were not prominently featured in the search results, MD simulations are a widely used technique for studying the mechanism of action of AMPs, including defensins, by simulating their interaction with model membranes. nih.govmdpi.comresearchgate.netnih.govresearchgate.net

Predictive Modeling of Antimicrobial Specificity

Predictive modeling approaches utilize computational algorithms and bioinformatics data to forecast the antimicrobial specificity of peptides like this compound against different microorganisms. These models can analyze peptide sequences and structures to identify features correlated with activity against specific types of bacteria, fungi, or viruses.

Factors such as amino acid composition, net charge, hydrophobicity, and predicted secondary and tertiary structures are used in these models. ashs.org By comparing the characteristics of this compound to databases of known AMPs with defined specificities, predictive models can offer insights into its likely spectrum of activity. nih.gov For example, insect defensins are generally known for their potent activity against Gram-positive bacteria, a characteristic that can be considered in predictive modeling. mdpi.comnih.gov While specific predictive modeling studies solely on this compound's specificity were not detailed in the search results, the principles of predictive modeling based on peptide properties and known AMP data are applicable to understanding and potentially modulating its activity spectrum.

Rational Design and Engineering of this compound Analogs

Rational design and engineering involve modifying the amino acid sequence of natural peptides like this compound to create analogs with enhanced or altered properties. This approach is driven by the understanding of structure-activity relationships. nih.gov

Strategies for Enhancing Antimicrobial Potency

Strategies for enhancing the antimicrobial potency of this compound analogs often focus on modifying properties crucial for membrane interaction and disruption. Increasing the net positive charge of the peptide can enhance its electrostatic interaction with the negatively charged microbial membranes. mdpi.com Modulating hydrophobicity and amphipathicity can influence the peptide's ability to insert into and disrupt the lipid bilayer. nih.govashs.org

Amino acid substitutions, additions, or deletions can be strategically introduced to optimize these properties. For instance, studies on other defensins have shown that subtle changes in hydrophobicity and cationicity can enhance the activity spectrum and increase potency. nih.gov Rational design aims to create peptides with improved minimum inhibitory concentrations (MICs) against target pathogens. ontosight.ai

Approaches for Modulating Spectrum of Activity

Modulating the spectrum of activity of this compound analogs involves designing modifications that favor interaction with specific types of microbial membranes or targets. Differences in the composition and structure of bacterial cell walls and membranes (e.g., Gram-positive vs. Gram-negative bacteria, fungal cell walls) can be exploited. mdpi.com

This compound as a Foundation for Novel Antimicrobial Development

This compound exhibits potent antimicrobial properties, demonstrating effectiveness against a range of microorganisms including bacteria, fungi, and viruses. ontosight.ai Its activity is particularly notable against Gram-positive bacteria, with reported minimum inhibitory concentrations (MICs) typically in the range of 1-10 μM. ontosight.ai While generally more active against Gram-positive bacteria, some studies indicate it can also affect certain Gram-negative bacteria, such as specific forms of Escherichia coli. uniprot.org The mechanism of action primarily involves disrupting microbial membranes, leading to cell lysis or inhibition of essential cellular processes. ontosight.aismolecule.com This membrane-targeting mechanism is thought to make it more difficult for microorganisms to develop resistance compared to conventional antibiotics that target specific intracellular pathways. researchgate.net

The structure of this compound is characterized by a unique amino acid sequence containing cysteine residues that form disulfide bonds. ontosight.ai These disulfide bonds are crucial for the peptide's stability and function, contributing to a compact, globular shape that facilitates interaction with microbial membranes. ontosight.aismolecule.com It shares the typical cysteine-stabilized αβ motif found in many insect defensins, which includes three disulfide bonds, an alpha helix, and beta sheets. nih.govsmolecule.comfrontiersin.org This structural stability under physiological conditions underscores its potential as a lead compound for pharmaceutical development. smolecule.com

This compound's broad spectrum of activity and relatively low toxicity make it an attractive candidate for further research and development into new antimicrobial agents. ontosight.ai Potential applications extend beyond treating infections in humans and animals to areas such as food preservation and control of plant pathogens. ontosight.ai

Here is a summary of the antimicrobial activity against tested microorganisms:

Microorganism TypeSpecific Examples TestedActivityReferences
Gram-positive BacteriaMicrococcus luteus, Bacillus megaterium, Arthrobacter viridans, Staphylococcus aureus, Staphylococcus saprophyticus, Pediococcus acidilactici, Bacillus subtilisPotent to Moderate uniprot.org
Gram-negative BacteriaEscherichia coli (D22 form)Moderate uniprot.org
FungiNot specifically detailed in provided snippetsReported ontosight.ai
VirusesNot specifically detailed in provided snippetsReported ontosight.ai

Exploration of Peptide Mimetic Design Based on this compound

The unique structural features and potent activity of this compound make it a valuable template for peptide engineering and the design of novel antimicrobial mimetics. smolecule.comfrontiersin.org Research in this area focuses on leveraging the core structural motif, the cysteine-stabilized αβ fold, while potentially modifying sequences to enhance activity, stability, or specificity, and reduce potential toxicity. frontiersin.org

Studies on other insect defensins, which share structural similarities with this compound, provide insights into potential design strategies. For instance, detailed studies involving mutations in the loop regions of Anopheles defensin have shown that changes in specific loops can influence activity against bacteria like Staphylococcus aureus and also impact toxicity. frontiersin.org This suggests that targeted modifications to the loop regions of this compound mimetics could be a fruitful avenue for optimizing their properties. The conserved pattern of six cysteine residues forming three disulfide bonds is a critical element to maintain in mimetic design, as these bonds are essential for the characteristic CSαβ structure and biological activity. frontiersin.orgresearchgate.netmdpi.com

The amenability of insect defensins to peptide engineering highlights their potential as lead molecules for developing new antibiotics. frontiersin.org Future directions in this area for this compound could involve exploring various modifications, such as D-amino acid substitutions, N-terminus modifications, cyclization, or dimerization, which have been investigated for other antimicrobial peptides to improve stability and efficacy. researchgate.net

Understanding Resistance Mechanisms to this compound

While the membrane-disrupting mechanism of this compound is believed to pose a greater challenge for resistance development compared to conventional antibiotics, understanding potential resistance mechanisms is crucial for the long-term utility of defensin-based antimicrobials. researchgate.net

Microorganisms can potentially develop resistance to antimicrobial peptides through various mechanisms, although specific mechanisms against this compound have not been extensively detailed in the provided information. General mechanisms of resistance to AMPs observed in bacteria include modifications to the cell surface charge to reduce electrostatic attraction with cationic peptides, enzymatic degradation of the peptide, activation of efflux pumps to remove the peptide from the cell, and formation of biofilms which can provide a physical barrier. researchgate.net

Research on other insect defensins suggests that the lipopolysaccharide (LPS) layer in Gram-negative bacteria can act as a barrier to their activity. nih.gov Studies have shown that E. coli strains with mutations in their LPS are more susceptible to insect defensins, indicating that modifications to the bacterial outer membrane can play a role in influencing sensitivity. nih.gov Further research is needed to specifically investigate how microorganisms interact with this compound and what mechanisms, if any, they might employ to resist its effects. Understanding these potential resistance pathways will be vital for the rational design of this compound mimetics with enhanced activity and reduced susceptibility to resistance.

Q & A

Q. Table 1. Comparison of Structural Analysis Techniques

TechniqueResolutionApplicationLimitations
Cryo-EM2–3 ÅMembrane interactionsRequires homogeneous samples
X-ray crystallography<1.5 ÅStatic structuresDifficult for flexible peptides
Molecular DynamicsN/APredict flexibilityComputational resource-intensive

Q. Table 2. Key Controls in Antimicrobial Assays

Control TypePurposeExample
PositiveValidate assay sensitivityAmpicillin (10 µg/mL)
NegativeExclude contaminationSterile broth
VehicleRule out solvent effectsPBS/DMSO

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.